N~2~-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Description
N²-(4-Cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a triazolopyrimidine derivative featuring a carboxamide group at position 2 linked to a 4-cyanophenyl moiety. The core structure includes a methyl group at position 5 and a difluoromethyl substituent at position 7. The 4-cyanophenyl group introduces electron-withdrawing properties, which may enhance binding affinity to biological targets, while the difluoromethyl group at position 7 could improve metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N6O/c1-8-6-11(12(16)17)23-15(19-8)21-13(22-23)14(24)20-10-4-2-9(7-18)3-5-10/h2-6,12H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVUBWOTBFESKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method utilizes 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines as starting materials, which react with 2-pyridyl trifluoromethanesulfonate under palladium catalysis to form the desired triazolopyrimidine derivatives .
Another approach involves the base-promoted tandem SNAr/Boulton–Katritzky rearrangement. This method provides a straightforward synthesis of functionalized triazolopyrimidines from 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines .
Industrial Production Methods
Industrial production of N2-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves scalable and efficient synthetic routes. One such method is the metal- and oxidant-free intramolecular dehydrogenative N–N bond formation under mild and scalable electrolytic conditions. This method uses readily available N-(2-pyridyl)amidines as starting materials and is conducted in a simple undivided cell under constant current conditions with n-Bu4NBr as both the redox mediator and the electrolyte .
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can undergo nucleophilic addition to the pyridine and pyrimidine rings under mild base-free conditions, resulting in the formation of stable 1.5-dihydro-triazolopyrimidines.
Oxidative Cyclization: The synthesis of nitro-substituted triazolopyrimidines involves oxidative cyclization of the corresponding nitropyrimidinyl hydrazones of aromatic aldehydes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, 2-pyridyl trifluoromethanesulfonate, 2-fluoropyridines, and N-(2-pyridyl)amidines. Reaction conditions often involve mild bases, constant current electrolytic conditions, and the use of redox mediators such as n-Bu4NBr .
Major Products Formed
The major products formed from the reactions of N2-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include functionalized triazolopyrimidines and their derivatives, such as 1.5-dihydro-triazolopyrimidines .
Scientific Research Applications
N~2~-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N2-(4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic addition to the pyridine and pyrimidine rings, leading to the formation of stable 1.5-dihydro-triazolopyrimidines . This interaction may affect various biological processes and pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural variations among triazolopyrimidine derivatives include substitutions at positions 2, 5, and 7, as well as the nature of the aryl/heteroaryl groups. Below is an analysis of structurally related compounds from the literature:
Core Modifications
- Triazolopyrimidine vs. Pyrazolopyrimidine : Compounds like those in (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxamide) replace the triazole ring with pyrazole, altering electronic properties and steric bulk .
- Sulfonamide vs. Carboxamide : Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) uses a sulfonamide group instead of carboxamide, reducing hydrogen-bonding capacity but enhancing herbicidal activity .
Substituent Variations
Functional Group Analysis and Implications
- 4-Cyanophenyl vs. Chlorophenyl: The cyano group’s strong electron-withdrawing nature may enhance target binding compared to the electron-deficient 4-chlorophenyl in ’s compounds .
- Difluoromethyl (CF₂H) vs.
- Carboxamide vs. Amine : The carboxamide group in the target compound offers hydrogen-bonding sites for target interaction, contrasting with the basic amines in ’s derivatives, which may alter solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
